molecular formula C17H18N2O B4234706 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole

1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole

Cat. No. B4234706
M. Wt: 266.34 g/mol
InChI Key: OXCQCDDVQJSERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(1-phenoxyethyl)-1H-benzimidazole, also known as EPEB, is a synthetic compound that belongs to the benzimidazole family. It has gained significant attention in recent years due to its potential applications in scientific research. EPEB is a versatile molecule that can be used to study various biological processes, including the regulation of ion channels, neurotransmitter release, and synaptic transmission.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole is not fully understood. However, it is thought to modulate the activity of various ion channels, including voltage-gated calcium channels and glutamate receptors. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been shown to increase the activity of voltage-gated calcium channels, which leads to an increase in neurotransmitter release. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has also been shown to modulate the activity of glutamate receptors, which can lead to changes in synaptic transmission.
Biochemical and Physiological Effects:
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including glutamate and acetylcholine. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has also been shown to increase the activity of voltage-gated calcium channels, which can lead to an increase in intracellular calcium levels. This increase in calcium levels can lead to various physiological effects, including muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole in scientific research is its versatility. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole can be used to study various biological processes, including the regulation of ion channels and neurotransmitter release. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole is its potential toxicity. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole in scientific research. One potential application is in the study of neurological disorders, including Alzheimer's disease and Parkinson's disease. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been shown to modulate the activity of glutamate receptors, which are involved in various neurological processes. Another potential application is in the study of ion channels involved in pain signaling. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been shown to modulate the activity of voltage-gated calcium channels, which play a critical role in pain signaling. Overall, 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has significant potential in various areas of scientific research and is likely to continue to be an essential tool for studying biological processes.
Conclusion:
In conclusion, 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole, or 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole, is a versatile molecule that has gained significant attention in recent years due to its potential applications in scientific research. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole can be synthesized using a multi-step process and has been extensively used to study various biological processes, including the regulation of ion channels and neurotransmitter release. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has various biochemical and physiological effects and has both advantages and limitations for use in lab experiments. There are numerous future directions for the use of 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole in scientific research, including the study of neurological disorders and pain signaling. Overall, 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole is an essential tool for studying biological processes and is likely to continue to be an important molecule in scientific research.

Scientific Research Applications

1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been extensively used in scientific research to study various biological processes. One of the primary applications of 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole is in the study of ion channels. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and synaptic transmission. 1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole has also been used to study the regulation of glutamate release, which is a critical neurotransmitter involved in various physiological processes, including learning and memory.

properties

IUPAC Name

1-ethyl-2-(1-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-16-12-8-7-11-15(16)18-17(19)13(2)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQCDDVQJSERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-ethyl-2-(1-phenoxyethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.